molecular formula C23H28N2O3 B2918568 (Z)-7-((diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one CAS No. 896849-46-0

(Z)-7-((diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Cat. No. B2918568
CAS RN: 896849-46-0
M. Wt: 380.488
InChI Key: SWPUZFZJGPFIEY-FBHDLOMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-((diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.488. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity and Polymerization

This compound, like its structurally related derivatives, has been studied for its role in catalytic activities and polymerization processes. For instance, zinc phenoxides, which share a similar structural motif with the compound , have demonstrated significant catalytic activity in the copolymerization of epoxides and carbon dioxide. These findings indicate a potential for applications in environmentally friendly polymer synthesis and materials science research (Darensbourg et al., 1999).

Molecular Structure and Photophysical Characterization

Derivatives of the compound have been synthesized and characterized, revealing insights into their molecular structure and photophysical properties. Studies involving structurally related compounds, such as aurone derivatives, have highlighted their potential in applications requiring two-photon excited fluorescence, suggesting their utility in optical materials and fluorescence microscopy (Ma et al., 2013).

Synthesis of Heterocyclic Systems

The compound and its derivatives serve as versatile reagents for the synthesis of polyfunctional heterocyclic systems. Research has shown that similar compounds can be used to prepare a wide range of heterocyclic structures, highlighting their importance in medicinal chemistry and the development of new therapeutic agents (Pizzioli et al., 1998).

Coordination Polymers and Catalysis

Research into coordination polymers featuring unsaturated zinc centers, akin to the coordination behavior expected from compounds like the one , demonstrates their application in catalysis, particularly in size-selective catalysis. This area of research is crucial for the development of selective catalytic processes in chemical manufacturing (Deng et al., 2017).

Fluorescence Imaging and Metal Ion Sensing

Compounds structurally related to "(Z)-7-((diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one" have been explored for their potential as fluorescent sensors for metal ions. This application is particularly relevant in biological imaging and environmental monitoring, where sensitive and selective detection of metal ions is crucial (Hong et al., 2012).

properties

IUPAC Name

(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-15(2)12-25(13-16(3)4)14-19-20(26)8-7-18-22(27)21(28-23(18)19)10-17-6-5-9-24-11-17/h5-11,15-16,26H,12-14H2,1-4H3/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPUZFZJGPFIEY-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CN=CC=C3)C2=O)O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=CN=CC=C3)/C2=O)O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.